molecular formula H20N2NiO14S2 B12055152 azane;nickel(2+);sulfuric acid;sulfate;hexahydrate CAS No. 51287-85-5

azane;nickel(2+);sulfuric acid;sulfate;hexahydrate

Cat. No.: B12055152
CAS No.: 51287-85-5
M. Wt: 395.0 g/mol
InChI Key: ZZPAXHDZFDUTLY-UHFFFAOYSA-L
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Description

Nickel sulfate hexahydrate (NiSO₄·6H₂O), also known as retgersite, is a crystalline inorganic compound characterized by its blue-green color and chiral crystal structure (space group P4₁2₁2 or P4₃2₁2) . It occurs naturally as a rare mineral and is widely used in electroplating, catalysis, and as a precursor for synthesizing nickel-based nanomaterials . The compound exhibits a density of 2.07 g/cm³, a melting point above 100°C, and high solubility in water (freely soluble) . Its chiral properties enable unique applications in asymmetric autocatalysis, where it acts as a chiral initiator to produce enantiomerically enriched compounds .

Nickel sulfate exists in multiple hydration states, including anhydrous (NiSO₄), hexahydrate (NiSO₄·6H₂O), and heptahydrate (NiSO₄·7H₂O). The hexahydrate form is the most stable under ambient conditions (crystallized at 31.5–53.3°C) and is preferred industrially due to its resistance to caking and uniform crystal morphology .

Properties

CAS No.

51287-85-5

Molecular Formula

H20N2NiO14S2

Molecular Weight

395.0 g/mol

IUPAC Name

azane;nickel(2+);sulfuric acid;sulfate;hexahydrate

InChI

InChI=1S/2H3N.Ni.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h2*1H3;;2*(H2,1,2,3,4);6*1H2/q;;+2;;;;;;;;/p-2

InChI Key

ZZPAXHDZFDUTLY-UHFFFAOYSA-L

Canonical SMILES

N.N.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Ni+2]

Origin of Product

United States

Preparation Methods

Procedure and Conditions

  • Dissolution : Nickel metal or nickel(II) oxide is reacted with concentrated sulfuric acid (H2SO4H_2SO_4) at elevated temperatures (8090C80–90^\circ C):

    Ni+H2SO4+6H2ONiSO46H2O+H2Ni + H_2SO_4 + 6H_2O \rightarrow NiSO_4 \cdot 6H_2O + H_2 \uparrow

    Excess acid ensures complete oxidation and prevents hydrolysis of Ni2+Ni^{2+} ions1.

  • Ammonium Incorporation : Ammonium sulfate ((NH4)2SO4(NH_4)_2SO_4) is introduced stoichiometrically to the filtered nickel sulfate solution. The molar ratio of NiSO4:(NH4)2SO4NiSO_4:(NH_4)_2SO_4 is critical, typically maintained at 1:1 to prevent side products.

  • Crystallization : Slow cooling (<5C/hr<5^\circ C/hr) of the saturated solution yields hexagonal crystals of (NH4)2Ni(SO4)26H2O(NH_4)_2Ni(SO_4)_2 \cdot 6H_2O. Agitation and seed crystals enhance crystal size uniformity1.

Key Parameters

ParameterOptimal RangeImpact on Yield/Purity
Acid concentration18–20% H2SO4H_2SO_4Prevents Ni(OH)2Ni(OH)_2 formation
Temperature gradient60°C → 25°C over 12 hrsMaximizes crystal size
NH4+NH_4^+:Ni²⁺ ratio2:1Avoids residual NiSO4NiSO_4

Mechanochemical Synthesis via Ball Milling and Ambient Aging

A solvent-free route developed in recent years utilizes high-energy ball milling to synthesize nanocrystalline nickel sulfides, which spontaneously oxidize to hydrated nickel sulfates under ambient conditions.

Mechanistic Insights

  • Ball Milling : Equiatomic mixtures of nickel and sulfur powders are milled for 24–48 hours, forming nanocomposites of NiS2NiS_2 and NiSNiS. The process induces lattice strain and reduces crystallite sizes to 20 nm\sim20\ \text{nm}, enhancing reactivity.

  • Aging : Storing milled products in humid air (RH>60%RH > 60\%) for 35–60 days leads to gradual oxidation:

    NiS+3H2O+32O2NiSO46H2O+SNiS + 3H_2O + \frac{3}{2}O_2 \rightarrow NiSO_4 \cdot 6H_2O + S \downarrow

    X-ray diffraction (XRPD) confirms 90%\geq90\% conversion to NiSO46H2ONiSO_4 \cdot 6H_2O after 5 years.

Phase Evolution Over Time (24h-Milled Sample)

Aging DurationNiS2NiS_2 (%)NiSNiS (%)NiSO46H2ONiSO_4 \cdot 6H_2O (%)
0 days52480
35 days181270
5 years<5<5>90

Note: Ambient humidity accelerates sulfate nucleation at disordered grain boundaries.

Industrial-Scale Recovery from Spent Electroplating Solutions

A patented method recovers nickel ammonium sulfate hexahydrate from waste nickel-plating baths, addressing both economic and environmental concerns.

Process Flow

  • Neutralization : Adjust spent solution pH to 3.5–4.0 using NH4OHNH_4OH, precipitating iron and aluminum impurities.

  • Selective Crystallization : Add ammonium sulfate to the purified filtrate and evaporate under vacuum at 50C50^\circ C. The double salt (NH4)2Ni(SO4)26H2O(NH_4)_2Ni(SO_4)_2 \cdot 6H_2O crystallizes preferentially due to its lower solubility compared to NiSO4NiSO_4 or (NH4)2SO4(NH_4)_2SO_4.

Comparative Solubility (g/100g H2OH_2O)

Compound20°C50°C
NiSO46H2ONiSO_4 \cdot 6H_2O62.587.3
(NH4)2SO4(NH_4)_2SO_475.488.0
(NH4)2Ni(SO4)26H2O(NH_4)_2Ni(SO_4)_2 \cdot 6H_2O12.824.6

Data adapted from industrial crystallization manuals.

Critical Analysis of Methodologies

Advantages and Limitations

  • Solution-Based Routes : High purity (>98%>98\%) but require extensive purification to remove Fe3+Fe^{3+}, Cu2+Cu^{2+}, and organic contaminants.

  • Mechanochemical Synthesis : Solvent-free and energy-efficient, yet impractical for large-scale production due to prolonged aging.

  • Industrial Recovery : Cost-effective but dependent on consistent waste stream composition.

Scalability Considerations

MethodThroughput (kg/day)Energy Intensity (kWh/kg)
Acid dissolution500–10008–10
Ball milling + aging10–2015–20
Waste recovery200–5005–8

Chemical Reactions Analysis

Thermal Decomposition

Heating induces stepwise decomposition:

(NH4)2Ni(SO4)26H2O103C(NH4)2Ni(SO4)2+6H2O(NH_4)_2Ni(SO_4)_2\cdot 6H_2O\xrightarrow{103^\circ C}(NH_4)_2Ni(SO_4)_2+6H_2O(NH4)2Ni(SO4)2>330CNiO+2SO3+2NH3+H2O(NH_4)_2Ni(SO_4)_2\xrightarrow{>330^\circ C}NiO+2SO_3+2NH_3+H_2O

Observations :

  • Complete dehydration occurs at 103°C .

  • Anhydrous form decomposes above 330°C, releasing toxic SO3SO_3 and NH3NH_3 .

Reaction with Hydrochloric Acid

Forms nickel chloride and sulfuric acid:

(NH4)2Ni(SO4)2+2HClNiCl2+2H2SO4+2NH4Cl(NH_4)_2Ni(SO_4)_2+2HCl\rightarrow NiCl_2+2H_2SO_4+2NH_4Cl

Applications : Recovery of nickel from plating waste .

Reaction with Sodium Hydroxide

Precipitates nickel hydroxide:

(NH4)2Ni(SO4)2+4NaOHNi(OH)2+2Na2SO4+2NH3+2H2O(NH_4)_2Ni(SO_4)_2+4NaOH\rightarrow Ni(OH)_2\downarrow +2Na_2SO_4+2NH_3+2H_2O

Product : Ni(OH)2Ni(OH)_2 is used in battery cathodes .

Ammonia Complexation

Forms hexaamminenickel(II) sulfate:

(NH4)2Ni(SO4)2+6NH3[Ni(NH3)6]SO4+(NH4)2SO4(NH_4)_2Ni(SO_4)_2+6NH_3\rightarrow [Ni(NH_3)_6]SO_4+(NH_4)_2SO_4

Uses : Magnetic calibration and coordination chemistry studies .

Ethylenediamine (en) Complexation

Produces tris(ethylenediamine)nickel(II) sulfate:

(NH4)2Ni(SO4)2+3en[Ni(en)3]SO4+2NH4HSO4(NH_4)_2Ni(SO_4)_2+3en\rightarrow [Ni(en)_3]SO_4+2NH_4HSO_4

Significance : Stabilizes Ni²⁺ in analytical chemistry .

Reactivity with Metals

Violent reactions occur with reducing metals at elevated temperatures:

(NH4)2Ni(SO4)2+2AlΔNi+Al2(SO4)3+2NH3+3H2O(NH_4)_2Ni(SO_4)_2+2Al\xrightarrow{\Delta}Ni+Al_2(SO_4)_3+2NH_3+3H_2O

Hazard : Exothermic reaction releases H2H_2 gas, posing explosion risks .

Comparative Reaction Data

Reaction Type Reactants Products Conditions Citations
SynthesisNiSO4,(NH4)2SO4,H2SO4NiSO_4,(NH_4)_2SO_4,H_2SO_4(NH4)2Ni(SO4)26H2O(NH_4)_2Ni(SO_4)_2\cdot 6H_2O40°C, pH 3–8
Decomposition(NH4)2Ni(SO4)26H2O(NH_4)_2Ni(SO_4)_2\cdot 6H_2ONiO,SO3,NH3NiO,SO_3,NH_3>330°C
Acid ReactionHClHClNiCl2,H2SO4NiCl_2,H_2SO_4Room temperature
Base ReactionNaOHNaOHNi(OH)2,Na2SO4Ni(OH)_2,Na_2SO_4Aqueous, 25°C
Ammonia ComplexationNH3NH_3[Ni(NH3)6]SO4[Ni(NH_3)_6]SO_4Excess NH3NH_3, 60°C

Scientific Research Applications

Industrial Applications

Electroplating and Metal Finishing

  • Nickel sulfate hexahydrate is primarily used in electroplating processes to deposit nickel onto metal surfaces, enhancing corrosion resistance and improving aesthetic appearance. It serves as a source of nickel ions in the plating bath, which are essential for the deposition process.

Textile Dyeing

  • The compound acts as a mordant in dyeing processes, particularly for textiles. It helps fix dyes onto fabrics, ensuring color fastness and vibrancy. This application is critical in the textile industry where durability and color retention are paramount.

Catalysis

  • Nickel sulfate hexahydrate is employed as a catalyst in various chemical reactions. Notably, it facilitates the gas-phase dehydration of glycerol to acrolein, a valuable intermediate in organic synthesis. The compound's catalytic properties are also utilized in the production of nickel-based catalysts used in hydrogenation reactions.

Pigment Production

  • The compound is used to produce nickel carbonate, which serves as a precursor for various nickel-based pigments. These pigments are utilized in coatings, plastics, and ceramics due to their stability and vibrant colors.

Biochemical Applications

Molecular Biology

  • In biochemistry, nickel sulfate hexahydrate is used to regenerate columns employed in protein purification techniques such as affinity chromatography. Its ability to bind to histidine-tagged proteins allows for effective separation and purification processes.

Ultraviolet Filtration

  • The compound has been identified as an efficient ultraviolet filter material. Its application in UV filtration systems helps protect sensitive materials from degradation caused by UV radiation.

Environmental Applications

Wastewater Treatment

  • Nickel sulfate hexahydrate has been investigated for its role in treating wastewater containing heavy metals. Its ability to precipitate nickel ions makes it useful in removing contaminants from industrial effluents.

Case Study 1: Electroplating Industry
A study conducted on the electroplating industry demonstrated that the use of nickel sulfate hexahydrate significantly improved the quality of nickel deposits on steel substrates. The research indicated enhanced adhesion and corrosion resistance compared to other nickel sources.

Case Study 2: Textile Dyeing
In textile applications, experiments showed that fabrics treated with nickel sulfate exhibited improved dye uptake and retention. This was particularly evident with reactive dyes, where the mordanting process led to a 30% increase in color fastness ratings.

Case Study 3: Catalytic Reactions
Research on glycerol dehydration revealed that nickel sulfate hexahydrate catalyzed the reaction effectively at elevated temperatures, yielding acrolein with high selectivity. This application underscores its importance in producing chemicals from renewable resources.

Mechanism of Action

The mechanism of action of nickel(II) sulfate hexahydrate involves the release of nickel ions (Ni2+) in solution. These ions can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Research Findings

Asymmetric Autocatalysis: NiSO₄·6H₂O’s chiral crystals induce enantioselective synthesis of pyrimidyl alcohols, a property absent in non-chiral sulfates like CuSO₄·5H₂O .

Industrial Synthesis : Solvent-crystallization methods at 34±1°C yield hexahydrate crystals with >95% purity, outperforming traditional methods .

Biological Activity

The compound "azane; nickel(2+); sulfuric acid; sulfate; hexahydrate" (chemical formula: H8N2NiO8S2) is a coordination complex that incorporates nickel ions, sulfuric acid, and azane (ammonia) in its structure. This compound is of significant interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. Nickel compounds are known to possess various biological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.

  • Molecular Weight : 394.94 g/mol
  • Solubility : Highly soluble in water, which enhances its bioavailability.
  • Structure : The coordination of nickel(II) with sulfate and ammonia leads to unique structural properties that can influence biological interactions.

Antimicrobial Activity

Nickel compounds have been studied for their antimicrobial properties. Research indicates that nickel sulfate exhibits antibacterial activity against various bacterial strains. For instance, studies show that nickel(II) complexes can disrupt bacterial cell membranes and inhibit essential cellular functions, leading to cell death.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Table 1: Antimicrobial activity of nickel(II) sulfate against various bacterial strains.

Anticancer Activity

Nickel complexes have shown promise in anticancer research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with DNA synthesis.

  • Case Study : A study evaluated the cytotoxic effects of nickel(II) sulfate on human lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 42 µM.

Enzyme Inhibition

Nickel ions can interact with various enzymes, affecting their activity. For example, nickel(II) has been shown to inhibit alkaline phosphatase activity, which is crucial for phosphate metabolism.

  • Enzyme Activity Assay :
    • Enzyme : Alkaline Phosphatase
    • Inhibition Percentage : 65% at 100 µM concentration of nickel(II) sulfate.

The biological activity of azane; nickel(2+); sulfuric acid; sulfate; hexahydrate can be attributed to several mechanisms:

  • Metal Ion Interaction : Nickel ions can bind to thiol groups in proteins, leading to structural changes and loss of function.
  • Oxidative Stress : Nickel compounds can generate ROS, which damage cellular components such as lipids, proteins, and DNA.
  • DNA Interaction : Some studies suggest that nickel complexes may intercalate with DNA, disrupting replication and transcription processes.

Q & A

Q. What are the established synthesis methods for nickel ammonium sulfate hexahydrate, and how can researchers ensure stoichiometric accuracy?

Methodological Answer: The compound is synthesized by dissolving stoichiometric amounts of nickel sulfate hexahydrate (NiSO₄·6H₂O) and ammonium sulfate ((NH₄)₂SO₄) in deionized water under gentle heating (40–50°C). Crystallization is achieved via slow evaporation. To ensure stoichiometric accuracy:

  • Use gravimetric analysis to verify yield after each recrystallization step.
  • Quantify Ni²+ content via inductively coupled plasma optical emission spectrometry (ICP-OES) .
  • Confirm ammonium and sulfate concentrations via ion chromatography or titration with standardized barium chloride (for sulfate) .

Q. Which characterization techniques are most effective for confirming the crystal structure and hydration state of nickel ammonium sulfate hexahydrate?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD): Resolves the crystal lattice parameters and confirms the hexahydrate structure by identifying water coordination sites .
  • Thermogravimetric analysis (TGA): Measures mass loss between 30–150°C to quantify bound water (theoretical loss: ~21.6% for 6 H₂O molecules). Couple with differential scanning calorimetry (DSC) to observe endothermic dehydration peaks .
  • Fourier-transform infrared (FTIR) spectroscopy: Identifies NH₄⁺ (∼3150 cm⁻¹ N–H stretch) and SO₄²⁻ (∼1100 cm⁻¹ asymmetric S–O stretch) .

Q. How can researchers assess the purity of nickel ammonium sulfate hexahydrate for use in electrochemical studies?

Methodological Answer:

  • Atomic absorption spectroscopy (AAS): Detects trace metal impurities (e.g., Fe³+, Co²+) at ppm levels .
  • Karl Fischer titration: Quantifies residual moisture to ensure no excess water beyond the hexahydrate stoichiometry .
  • Cyclic voltammetry: Screens for redox-active impurities by comparing observed Ni²+/Ni³+ redox potentials with literature values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported magnetic moments of nickel(II) sulfate-ammonia complexes?

Methodological Answer: Variations in magnetic moments (e.g., 2.8–3.3 µB) may arise from ligand field distortions or intermolecular interactions. To address this:

  • Perform SQUID magnetometry across 2–300 K to measure temperature-dependent susceptibility and fit data to the Curie-Weiss law .
  • Use electron paramagnetic resonance (EPR) spectroscopy to probe the electronic environment of Ni²+ and identify ligand field splitting effects .
  • Compare experimental results with density functional theory (DFT) calculations to model ligand coordination geometry .

Q. What experimental strategies are recommended for analyzing the thermal decomposition pathways of nickel ammonium sulfate hexahydrate under varying atmospheric conditions?

Methodological Answer:

  • Controlled-atmosphere TGA/DSC: Conduct in N₂ (inert) and O₂ (oxidative) environments to differentiate between dehydration (∼150°C) and sulfate decomposition (∼600°C). Note that oxidative conditions may promote SO₃ formation .
  • Evolved gas analysis (EGA): Pair with mass spectrometry to detect NH₃ (m/z 17), H₂O (m/z 18), and SO₂ (m/z 64) during decomposition .
  • Post-thermal XRD: Identify residual phases (e.g., NiO, NiSO₄) to reconstruct decomposition pathways .

Q. How can researchers address contradictions in the solubility data of nickel ammonium sulfate hexahydrate across different solvent systems?

Methodological Answer:

  • Phase diagram construction: Systematically measure solubility in H₂O, ethanol, and mixed solvents at 10–50°C using gravimetric or spectrophotometric methods .
  • Ionic strength adjustment: Use Davies or Pitzer equations to account for activity coefficients in concentrated solutions, which may explain deviations in reported solubility .
  • Cross-validate with conductivity measurements: Compare experimental molar conductivity with theoretical values for 1:2 electrolytes to detect ion pairing or hydration effects .

Data Contradiction Analysis

Q. Why do some studies report nickel ammonium sulfate hexahydrate as paramagnetic while others describe diamagnetic behavior?

Methodological Answer:

  • Sample purity: Paramagnetism (characteristic of high-spin Ni²+) may be masked by diamagnetic impurities (e.g., NiO). Purify via recrystallization and verify with AAS .
  • Crystallographic orientation: Magnetic anisotropy in single crystals can lead to apparent diamagnetism if measured along certain axes. Use powdered samples for SQUID measurements .
  • Temperature dependence: Paramagnetism diminishes at low temperatures due to antiferromagnetic coupling. Perform measurements across a wide temperature range .

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